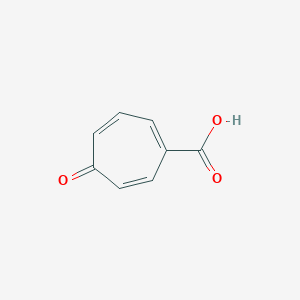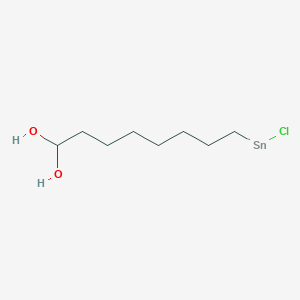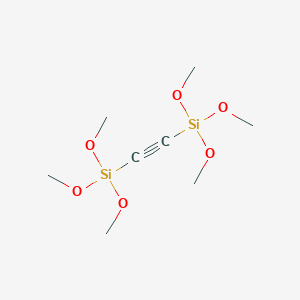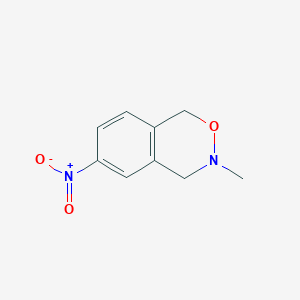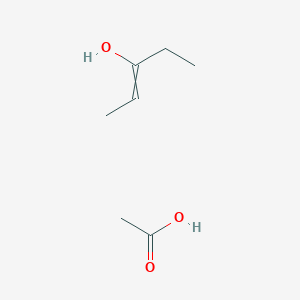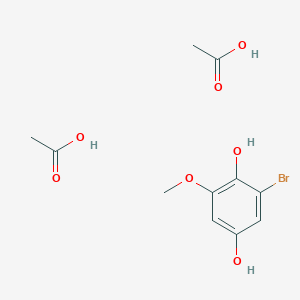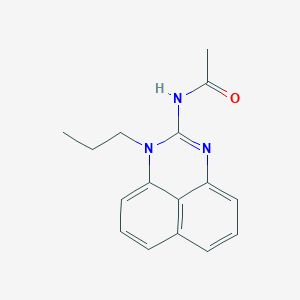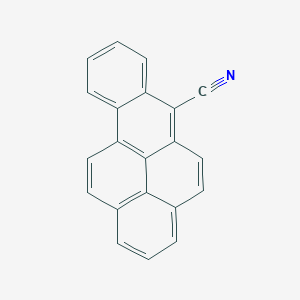
Benzo(pqr)tetraphene-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(pqr)tetraphene-6-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings.
Métodos De Preparación
The synthesis of Benzo(pqr)tetraphene-6-carbonitrile typically involves the use of polycyclic aromatic hydrocarbon precursors. One common method includes the use of 2,12-dibromo-7,14-diphenyl-benzo[m]tetraphene as a versatile building block. The synthetic route involves debromination or coupling reactions followed by oxidative cyclodehydrogenation to form the desired PAH structure . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Benzo(pqr)tetraphene-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced PAH derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can be conducted using reagents like bromine or nitric acid under controlled conditions.
Aplicaciones Científicas De Investigación
Benzo(pqr)tetraphene-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex PAHs and other organic compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool due to its ability to interact with biological systems.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties
Mecanismo De Acción
The mechanism of action of Benzo(pqr)tetraphene-6-carbonitrile involves its interaction with molecular targets and pathways within biological systems. Its polycyclic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its electronic properties enable it to participate in electron transfer reactions, which can influence various biochemical pathways .
Comparación Con Compuestos Similares
Benzo(pqr)tetraphene-6-carbonitrile can be compared to other similar PAHs, such as benzo[a]pyrene and benzo[f]tetraphene. While all these compounds share a polycyclic aromatic structure, this compound is unique due to its specific arrangement of benzene rings and the presence of a carbonitrile group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other PAHs may not be able to fulfill .
Similar Compounds
Benzo[a]pyrene: Known for its carcinogenic properties and used in studies related to cancer research.
Benzo[f]tetraphene: Used in the development of mechanochromic materials and organic electronics
Propiedades
Número CAS |
21248-02-2 |
|---|---|
Fórmula molecular |
C21H11N |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
benzo[b]pyrene-6-carbonitrile |
InChI |
InChI=1S/C21H11N/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H |
Clave InChI |
RCCVMKDMDWYOHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C2C#N)C=CC5=CC=CC(=C54)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)



